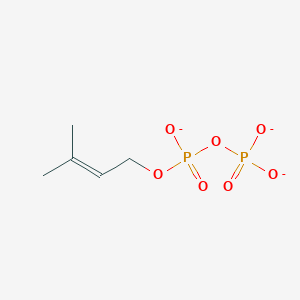
delta-Prenyl diphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prenyl diphosphate(3-) is trianion of prenyl diphosphate arising from deprotonation of the three diphosphate OH groups. It has a role as an epitope, a phosphoantigen, a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a prenyl diphosphate.
Applications De Recherche Scientifique
Enzymatic Applications
Prenyltransferases
Delta-prenyl diphosphate serves as a substrate for prenyltransferases, enzymes that facilitate the transfer of prenyl groups to various acceptor molecules. These enzymes are crucial in the biosynthesis of isoprenoids and terpenoids, which are vital for numerous biological functions. For instance, studies have shown that specific prenyltransferases can utilize this compound to modify flavonoids, enhancing their biological activity and stability .
Biosynthetic Pathways
In yeast models, overexpression of genes associated with the mevalonate and prenyl diphosphate pathways has led to increased production of geranylgeraniol, a compound derived from this compound. This demonstrates the compound's utility in metabolic engineering for producing valuable terpenoid compounds .
Therapeutic Applications
Antiviral Agents
this compound has been implicated in antiviral research, particularly concerning hepatitis delta virus (HDV). Prenylation of the delta antigen is essential for HDV particle assembly. Research indicates that inhibiting this prenylation can significantly reduce viral particle production. Compounds like BZA-5B have been identified as effective inhibitors, showcasing the potential of targeting prenylation pathways for developing antiviral therapies .
Cancer Treatment
The role of this compound extends to cancer therapy through its involvement in the post-translational modification of proteins such as Ras. The prenylation process is crucial for the proper functioning and localization of these oncogenic proteins. Targeting the enzymes responsible for this modification has emerged as a promising strategy for cancer treatment, with inhibitors being developed to disrupt these pathways .
Mechanistic Insights
Protein Prenylation
The mechanism by which this compound contributes to protein prenylation is complex and involves several steps, including binding to prenyl-binding proteins like PrBP/δ. This protein facilitates the trafficking of prenylated proteins within cells, impacting various cellular functions and signaling pathways. Understanding these mechanisms can lead to novel therapeutic approaches targeting diseases linked to aberrant protein prenylation .
Case Studies
Propriétés
Formule moléculaire |
C5H9O7P2-3 |
|---|---|
Poids moléculaire |
243.07 g/mol |
Nom IUPAC |
[3-methylbut-2-enoxy(oxido)phosphoryl] phosphate |
InChI |
InChI=1S/C5H12O7P2/c1-5(2)3-4-11-14(9,10)12-13(6,7)8/h3H,4H2,1-2H3,(H,9,10)(H2,6,7,8)/p-3 |
Clé InChI |
CBIDRCWHNCKSTO-UHFFFAOYSA-K |
SMILES |
CC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C |
SMILES canonique |
CC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















